![molecular formula C18H17F3N4O2S B1662354 N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide CAS No. 162112-37-0](/img/structure/B1662354.png)
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide
Übersicht
Beschreibung
“N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide” is a chemical compound that belongs to the class of pyrazolecarboxamide derivatives . These compounds have been studied for their potential antifungal activities .
Synthesis Analysis
The synthesis of similar pyrazolecarboxamide derivatives involves the coupling of amines and carbonyl compounds in the presence of AcOH, EDC, and NaBH(OAc)3 . The synthesized compounds are then characterized by spectral data (1H-NMR, 13C-NMR, IR, MS) and elemental analysis .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a pyrazole ring, a carboxamide group, and a trifluoromethyl group . The compounds are further characterized by spectral data (1H-NMR, 13C-NMR, IR, MS) and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reductive coupling of amines and carbonyl compounds . The reaction yields the desired pyrazolecarboxamide derivatives in 40 - 87% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their synthesis and characterization. For instance, one of the synthesized compounds was obtained as a white crystalline solid with a melting point of 8990 °C .Wissenschaftliche Forschungsanwendungen
Inhibition of LFA-1/ICAM-1 Interaction
RWJ 50271 is a selective inhibitor of the lymphocyte function-associated antigen-1/intercellular adhesion molecule-1 (LFA-1/ICAM-1) interaction. This interaction is crucial for the adhesion of lymphocytes to the endothelium and subsequent transmigration during immune responses. By inhibiting this interaction, RWJ 50271 can potentially be used to modulate immune responses in various conditions, including autoimmune diseases .
Anti-inflammatory Applications
Due to its ability to inhibit LFA-1/ICAM-1-mediated cell adhesion, RWJ 50271 has potential applications in treating inflammatory diseases. It has been shown to be effective in an animal model of inflammation, significantly reducing foot pad swelling in a delayed-type hypersensitivity reaction model .
Potential in Treating Rheumatoid Arthritis
RWJ 50271’s mechanism as an ITGAL&ITGB2 antagonist suggests its use in rheumatoid arthritis, a chronic inflammatory disorder affecting joints. Its role in modulating leukocyte adhesion makes it a candidate for reducing the inflammatory cell influx that characterizes rheumatoid arthritis .
Modulation of Natural Killer (NK) Cell Activity
The compound has been found to inhibit both human and murine NK activity in an LFA-1/ICAM-1-dependent natural killer cytotoxicity assay. This suggests that RWJ 50271 could be used to regulate NK cell activity, which is important in the body’s defense against tumors and virally infected cells .
Immunosuppressive Effects
RWJ 50271 can inhibit the adhesion of peripheral blood lymphocytes to plastic immobilized SICAM-1, indicating its potential as an immunosuppressive agent. This could be particularly useful in preventing graft rejection in organ transplantation and treating autoimmune disorders .
Safety Profile in Scientific Research
Importantly, RWJ 50271 does not exhibit any toxic activity up to 100 μM concentrations, making it a relatively safe compound for use in scientific research. Its non-toxic nature at these concentrations allows for its application in various in vitro and in vivo studies without adverse effects on the cells or organisms being studied .
Wirkmechanismus
Target of Action
The primary target of RWJ 50271 is the lymphocyte function-associated antigen-1/intercellular adhesion molecule-1 (LFA-1/ICAM-1) interaction . LFA-1 and ICAM-1 are proteins that play a crucial role in the immune response, particularly in cell adhesion and signaling .
Mode of Action
RWJ 50271 acts as a selective inhibitor of the LFA-1/ICAM-1 interaction . It inhibits LFA-1/ICAM-1-mediated cell adhesion, which is a critical process in the immune response . This inhibition occurs with an IC50 of 5.0 μM in HL60 cells .
Biochemical Pathways
The inhibition of the LFA-1/ICAM-1 interaction by RWJ 50271 affects the immune response pathway . By inhibiting cell adhesion mediated by LFA-1/ICAM-1, RWJ 50271 can affect the recruitment and activation of immune cells, potentially altering the immune response .
Result of Action
The inhibition of LFA-1/ICAM-1-mediated cell adhesion by RWJ 50271 can lead to changes at the molecular and cellular levels. For instance, it has been shown to inhibit the adhesion of peripheral blood lymphocytes to plastic immobilized SICAM-1 .
Zukünftige Richtungen
The future directions for these compounds could involve further exploration of their antifungal activities and potential applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety in these compounds suggest that many novel applications may be discovered in the future .
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c1-11-14(16(27)22-6-3-7-26)9-23-25(11)17-24-15(10-28-17)12-4-2-5-13(8-12)18(19,20)21/h2,4-5,8-10,26H,3,6-7H2,1H3,(H,22,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGTYCLOKDAES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-5-methyl-1-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]pyrazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.